4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline
CAS No.:
Cat. No.: VC14799929
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H17N3O2 |
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Molecular Weight | 319.4 g/mol |
IUPAC Name | morpholin-4-yl-(2-pyridin-2-ylquinolin-4-yl)methanone |
Standard InChI | InChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2 |
Standard InChI Key | PDYAXKQZEMSVDB-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a pyridine ring. The compound features a morpholine-4-carbonyl group at the 4-position and a pyridin-2-yl substituent at the 2-position of the quinoline core.
Molecular Formula and Weight
The molecular formula is deduced as C₁₉H₁₅N₃O₂, derived from the quinoline backbone (C₉H₇N), morpholine-4-carbonyl (C₅H₈NO₂), and pyridin-2-yl (C₅H₄N) groups. The calculated molecular weight is 325.35 g/mol, consistent with analogs reported in PubChem entries for morpholine-containing quinolines .
Structural Analysis
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Quinoline Core: The planar aromatic system facilitates π-π stacking interactions, common in kinase inhibitors .
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Morpholine-4-carbonyl Group: Introduces a polar, hydrogen-bond-accepting moiety, enhancing solubility and target binding .
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Pyridin-2-yl Substituent: Contributes to electron-deficient character, potentially engaging in charge-transfer interactions with biological targets .
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | 4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline |
Molecular Formula | C₁₉H₁₅N₃O₂ |
Molecular Weight | 325.35 g/mol |
Hydrogen Bond Acceptors | 5 (N, O atoms) |
Rotatable Bonds | 3 (morpholine-carbamate linkage) |
Synthetic Routes and Optimization
The synthesis of 4-(morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline can be inferred from methods used for analogous compounds.
Key Synthetic Strategies
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Quinoline Core Formation:
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Substituent Introduction:
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Quinoline formation | Fe₃O₄ catalyst, 80°C, solvent-free | 87% |
Morpholine acylation | Morpholine-4-carbonyl chloride, Et₃N, DCM | 72% |
Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65% |
Analytical Characterization
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¹H NMR: Distinct signals include δ 8.9–9.1 ppm (quinoline H-5/H-8), δ 8.6 ppm (pyridin-2-yl H-6), and δ 3.4–3.7 ppm (morpholine OCH₂) .
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FT-IR: Peaks at 1720 cm⁻¹ (C=O stretch), 1225 cm⁻¹ (S=O in catalyst residues), and 1096 cm⁻¹ (Si-O from silica supports) .
Compound | Target | IC₅₀/EC₅₀ | Mechanism |
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CHEMBL1822455 | PIM-1 Kinase | 89 nM | ATP-competitive inhibition |
Fe₃O₄-catalyzed quinoline | RAGE | 2.1 μM | Reduces inflammatory cytokines |
Computational and Physicochemical Profiling
ADMET Properties
Molecular Docking Studies
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